
1,2-Cyclopentadecanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclopentadecanedione is an organic compound with the molecular formula C₁₅H₂₆O₂ It is a diketone, meaning it contains two ketone groups This compound is notable for its unique structure, which includes a 15-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Cyclopentadecanedione can be synthesized through several methods. One common approach involves the cyclization of long-chain dicarboxylic acids. For instance, the cyclization of pentadecanedioic acid under acidic conditions can yield this compound. Another method involves the oxidation of cyclopentadecanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of cyclopentadecanol. This method is preferred due to its efficiency and the relatively low cost of the starting materials. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon, which facilitates the oxidation process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Cyclopentadecanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted cyclopentadecanones, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclopentadecanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of large cyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and as a precursor for the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1,2-Cyclopentadecanedione largely depends on the specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s diketone structure plays a crucial role in its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclopentadecanedione: Another isomer with the diketone groups at different positions.
Cyclopentadecanone: A related compound with only one ketone group.
Uniqueness: 1,2-Cyclopentadecanedione is unique due to its specific diketone structure and the position of the ketone groups. This structure imparts distinct chemical properties and reactivity compared to its isomers and related compounds. Its larger ring size also makes it an interesting subject for studies on ring strain and stability.
Eigenschaften
CAS-Nummer |
23427-69-2 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
cyclopentadecane-1,2-dione |
InChI |
InChI=1S/C15H26O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(14)17/h1-13H2 |
InChI-Schlüssel |
VZAZWURAKYCTAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCC(=O)C(=O)CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


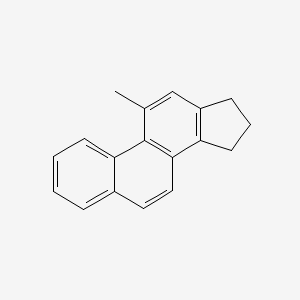
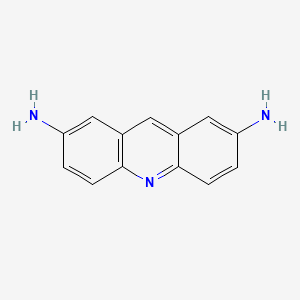
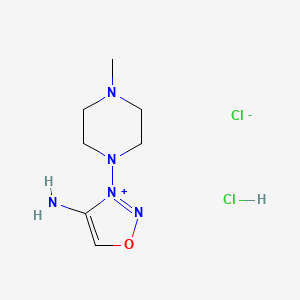
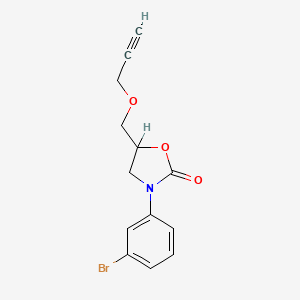
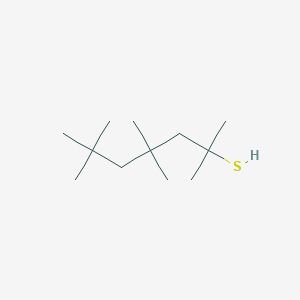

![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)

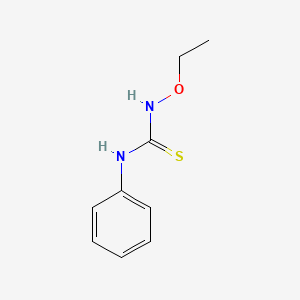
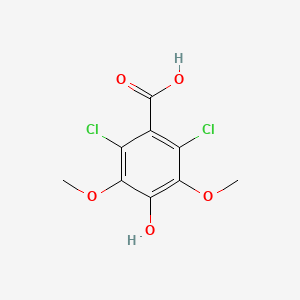
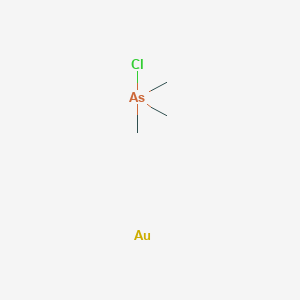
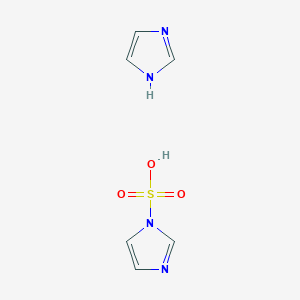
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)

